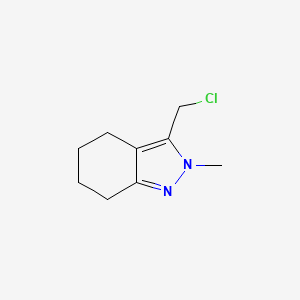

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJBPSSRFJAZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Novel Indazole Derivatives

A study details the synthesis of novel multi-substituted indazole derivatives (5A-5J) via treatment of hydrazine hydrates in MeOH/H+ with multi-substituted cyclohexanone derivatives (4a-4j). Spectroscopic data, including IR, confirmed the final scaffold, and HRMS confirmed compound formation. For instance, the calculated mass for C19H21NNaO4 is 350.1368, with an obtained HRMS of 350.1360.

Visible-Light-Driven Decarboxylative Coupling

An efficient synthesis of functionalized 3-acyl-2H-indazoles through visible-light-induced self-catalyzed energy transfer has been developed.

General Procedure for the Synthesis of Functionalized 3-Acyl-2H-indazoles

2H-indazoles (0.2 mmol) and α-keto acids (5 equiv., 1.0 mmol) were placed in a Schlenk flask, which was then evacuated and purged with nitrogen three times. Subsequently, 3 mL of degassed MeCN and 1 mL of degassed HFIP were added under nitrogen charging conditions, and the flask was tightly sealed. The reaction was conducted under 420–425 nm light for 10–20 h. After completion, the solution was concentrated, and flash chromatography was performed using petroleum ether (PE)/ethyl acetate (EA) = 100:1–15:1 as eluent.

Example Compounds and Characterization Data

| Compound | Yield (%) | Physical State | 1H NMR (400 MHz, CDCl3) | 13C NMR (100 MHz, CDCl3) |

|---|---|---|---|---|

| Phenyl(2-phenyl-2H-indazol-3-yl)methanone (3aa ) | 70 | White solid | δ 7.91–7.86 (m, 3H), 7.62–7.58 (m, 1H), 7.56–7.53 (m, 2H), 7.48–7.37 (m, 7H), 7.20–7.17 (m, 1H) | δ 186.1, 148.7, 140.6, 137.9, 133.7, 132.4, 130.0, 129.2, 129.0, 128.8, 127.1, 125.7, 125.1, 124.2, 120.7, 118.7 |

| Phenyl(2-phenyl-2H-dioxolo[4,5-f]indazol-3-yl)methanone (3ha ) | 63 | Yellow solid | δ 7.84–7.81 (m, 2H), 7.60–7.55 (m, 1H), 7.48–7.42 (m, 4H), 7.41–7.33 (m, 3H), 7.11 (s, 1H), 6.60 (s, 1H), 6.00 (s, 2H) | δ 186.2, 149.8, 148.2, 146.3, 140.6, 137.9, 133.5, 132.1, 129.9, 129.1, 128.8, 128.5, 125.3, 121.2, 101.6, 95.8, 94.7 |

| (2-(3,5-Dimethylphenyl)-2H-indazol-3-yl)(phenyl)methanone (3xa ) | 64 | White solid | δ 7.92–7.86 (m, 3H), 7.64–7.60 (m, 1H), 7.50–7.45 (m, 2H), 7.42–7.38 (m, 2H), 7.22–7.18 (m, 1H), 7.16 (s, 2H), 7.03 (s, 1H), 2.33 (s, 6H) | δ 186.1, 148.4, 140.4, 139.0, 138.0, 133.5, 132.2, 130.7, 129.8, 128.6, 126.9, 125.0, 124.1, 123.3, 120.6, 118.5, 21.2 |

| (2-(3-Chloro-4-methylphenyl)-2H-indazol-3-yl)(phenyl)methanone (3ya ) | 75 | Yellow solid | δ 7.88 (t, J= 7.3 Hz, 3H), 7.66–7.61 (m, 2H), 7.49 (t, J= 7.8 Hz, 2H), 7.38 (t, J= 8.8 Hz, 1H), 7.33–7.25 (m, 3H), 7.17 (t, J= 7.6 Hz, 1H), 2.40 (s, 3H) | δ 185.9, 148.7, 139.2, 137.9, 137.2, 134.8, 133.8, 132.3, 131.1, 130.0, 128.8, 127.3, 126.2, 125.3, 124.1, 123.8, 120.7, 118.7, 20.0. HRMS (ESI): m/ z calcd for C21H16ClN2O [M + H]+ 347.0946. Found 347.0946. |

| (2-(3,4-Dichlorophenyl)-2H-indazol-3-yl)(phenyl)methanone (3za ) | 75 | Yellow solid | δ 7.91–7.85 (m, 3H), 7.74 (d, J= 2.5 Hz, 1H), 7.69–7.64 (m, 1H), 7.53–7.48 (m, 3H), 7.41–7.35 (m, 2H), 7.30 (d, J= 8.6 Hz, 1H), 7.20–7.16 (m, 1H) | δ 185.6, 148.8, 139.7, 137.6, 134.0, 133.3, 133.2, 132.3, 130.6, 130.0, 128.9, 127.54, 127.47, 125.6, 124.8, 124.1, 120.6, 118.6. HRMS (ESI): m/ z calcd for C20H13Cl2N2O [M + H]+ 367.0399. Found 367.0403. |

Preparation of 4-methyl-5-(2-chloroethyl)-thiazole Derivatives

A process for preparing 4-methyl-5-(2-chloroethyl)-thiazole involves forming the thiazole ring by reacting a halogenated ketone or aldehyde, which are halogenated in the α-position. A compound of the formula is prepared from a known compound in water, an organic solvent (e.g., acetone, methyl-ethyl-ketone, ethyl acetate, butyl acetate, methanol, ethanol, isopropyl acetate, or ethyl propionate), or a mixture of water and an organic solvent, with the aid of inorganic thiocyanates (preferably sodium, potassium, or ammonium thiocyanate). The reaction may be carried out at temperatures ranging from 20 to 100°C, preferably at the solvent's boiling point, with an equivalent amount or a slight (1 to 5 mol%) excess of the inorganic rhodanide.

The dichloro derivative of the general formula (IIa) is obtained by reacting a compound of the formula (IVa), dissolved in an organic solvent, with anhydrous gaseous hydrochloric acid. Water-immiscible ethers and esters, such as ethylacetate, butyl acetate, or diisopropylether, are most preferably used as solvents. The structure of the compound is confirmed by IR and NMR data.

Using non-distilled 3-thiocyanato-5-chloro-2-pentanone (80% content, determined by gas chromatography), 234 g (66%) of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole are obtained, melting at 141 to 146°C.

A suspension of 177.6 g (1 mole) of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole in 530 cm3 of anhydrous chlorobenzene is heated to 100 °C under stirring. 306.6 g (2 moles) of phosphoryl chloride are introduced into the solution over 30 minutes, then it is stirred at 125-130°C until hydrogen chloride formation ceases (about 2 hours). The reaction mixture is cooled to 20°C and poured onto 1.5 kg of ice. The phases are separated, and the aqueous phase is extracted twice with 200 cm3 of chlorobenzene each. The combined chlorobenzene phases are washed acid-free with water and then with a 5% sodium hydrogen carbonate solution, followed by evaporation under reduced pressure. The brown residue is fractionated in vacuo to yield 145 g (74%) of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole with a boiling point of 102°C at 53.2 Pa, n 20 D=1.5512, n 30 D=1.5468.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, converting it to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

- Substituted indazole derivatives with various functional groups depending on the nucleophile used.

- Oxidized products with additional hydroxyl or carbonyl groups.

- Reduced products with a methyl group replacing the chloromethyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 172.67 g/mol. It features a chloromethyl group at the third position and a methyl group at the second position of the indazole structure. These functional groups contribute to its reactivity and utility in chemical synthesis.

Pharmaceutical Applications

Overview:

3-(Chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It has been linked to the development of drugs targeting conditions such as allergies, mental health disorders, and epilepsy.

Synthesis Pathways:

- Alkylation Reactions: The chloromethyl group can undergo nucleophilic substitution reactions to form more complex structures.

- Coupling Reactions: This compound can participate in coupling reactions to produce active pharmaceutical ingredients (APIs).

Case Study:

Research indicates that derivatives of this compound have shown promising results in binding affinity studies with biological targets involved in disease pathways. For example, modifications of the indazole structure have been investigated for their potential as antipsychotic agents.

Agrochemical Applications

Overview:

The compound is also explored for its potential use in agrochemicals, specifically as a precursor for herbicides and insecticides.

Methods of Application:

- Formulation into Agrochemical Products: The compound can be incorporated into formulations applied to crops.

- Application Techniques: Methods include spraying on crops or soil incorporation.

Results and Outcomes:

Statistical analyses from field trials have demonstrated that formulations containing this compound significantly reduce pest populations and enhance crop yields compared to untreated controls.

Fine Chemical Synthesis

Overview:

In chemical synthesis, 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole serves as a reagent or catalyst.

Methods of Application:

- Chloromethylating Agent: It can introduce chloromethyl groups into various organic molecules.

Results and Outcomes:

The effectiveness of this application is evaluated through yield and purity assessments of final products using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. For example, indazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The chloromethyl group can also participate in covalent bonding with biological macromolecules, enhancing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variation in Tetrahydroindazole Derivatives

The biological and chemical properties of tetrahydroindazoles are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physical Properties

Key Observations :

Substituent Size and Reactivity :

- The target compound’s chloromethyl group is smaller and more reactive toward nucleophilic substitution compared to bulkier groups like azidoethyl (in ) or polysubstituted aryl rings (in ). This reactivity makes it a versatile intermediate in alkylation reactions .

- Azidoethyl derivatives (e.g., ) are primed for click chemistry applications due to the azide group’s compatibility with alkyne cycloadditions, unlike the chloromethyl group .

In contrast, the methyl group in the target compound is electron-donating, which may increase ring reactivity .

Biological Activity: Compounds with small substituents (e.g., methylsulfonyl in ) exhibit cytotoxic activity comparable to doxorubicin, suggesting that the target’s chloromethyl group (similar in size) may also confer bioactivity . Bulky aryl substituents (e.g., ) are associated with herbicidal applications (as noted in ), indicating substituent-dependent functional diversification .

Biological Activity

3-(Chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃ClN₂

- Molecular Weight : Approximately 172.67 g/mol

- Structure : The compound features a chloromethyl group at the third position and a methyl group at the second position of the indazole framework.

Synthesis Methods

The synthesis of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves chloromethylation of a precursor indazole compound. Common methods include:

-

Chloromethylation Reaction :

- Reactants: 2-methyl-4,5,6,7-tetrahydro-2H-indazole and chloromethyl methyl ether.

- Catalyst: Lewis acid (e.g., zinc chloride).

- Conditions: Reflux in an inert solvent like dichloromethane.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields through continuous flow processes.

The biological activity of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds similar to this indazole derivative have shown potential in inhibiting cyclooxygenase enzymes involved in inflammatory pathways.

- Receptor Binding : Interaction studies indicate that this compound can bind to receptors implicated in various disease processes.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study indicated that derivatives of indazole exhibit significant antimicrobial properties against various pathogens. The specific activity of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole has not been extensively documented but is suggested based on structural similarities with other active compounds .

-

Antileishmanial Activity :

- Research on related compounds demonstrated promising antileishmanial effects through molecular docking studies that showed stable binding with the Leishmania trypanothione reductase enzyme. This suggests potential for further exploration of 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole in treating leishmaniasis .

- Cyclooxygenase Inhibition :

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-(Chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole | Structure | Potential enzyme inhibitor | Unique chloromethyl group enhances reactivity |

| 2-Methyl-4,5,6,7-tetrahydro-2H-indazole | Structure | Less reactive | Lacks chloromethyl group |

| 3-(Bromomethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole | Structure | Similar reactivity profile | Bromine may alter binding affinities |

| 3-(Hydroxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole | Structure | More hydrophilic interactions | Hydroxymethyl increases solubility |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.